molecular formula C16H17N5O2S B2701518 3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034350-80-4

3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2701518
CAS No.: 2034350-80-4
M. Wt: 343.41
InChI Key: QCAZRYMWWOCPBT-UHFFFAOYSA-N
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Description

3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates two pharmaceutically privileged motifs: a pyrazole and a 1,2,4-oxadiazole ring, linked through a pyrrolidine scaffold . The 1,2,4-oxadiazole ring is renowned for its role as a bioisostere of ester and amide functional groups, offering improved metabolic stability and pharmacokinetic properties to potential drug candidates . This heterocycle is present in several marketed drugs and investigational compounds across diverse therapeutic areas, including oncology, immunology, and neurology . Meanwhile, the pyrazole nucleus is a well-established scaffold in numerous bioactive molecules and commercial drugs, associated with a wide spectrum of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects . The inclusion of the thiophene ring further enhances the potential for diverse electronic interactions and binding affinity with biological targets. This combination of features makes this compound a valuable chemical tool for researchers exploring new ligands for enzyme and receptor binding assays. It is particularly useful for synthesizing novel derivatives and probing structure-activity relationships (SAR) in the development of protease inhibitors, kinase inhibitors, and other targeted therapies. The compound's structure suggests potential as a key intermediate in the synthesis of complex molecules for high-throughput screening and lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, human consumption, or any form of personal use.

Properties

IUPAC Name

(2-ethylpyrazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-21-12(5-7-17-21)16(22)20-8-6-11(10-20)14-18-15(23-19-14)13-4-3-9-24-13/h3-5,7,9,11H,2,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZRYMWWOCPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole , also known as S069-3151, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of pyrazoles have shown significant inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is a target for anti-inflammatory drugs. The IC50 values for various pyrazole derivatives against COX-II range from 0.040.04 to 0.52μM0.52\mu M .

CompoundIC50 (COX-II)Reference
Celecoxib0.04 μMStandard drug
PYZ160.52 μM
PYZ2435.7 μmol/kg

The compound S069-3151 may exhibit similar anti-inflammatory properties due to its structural components that are conducive to COX inhibition.

Anticancer Activity

Compounds containing the oxadiazole ring have been investigated for their anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of S069-3151. The presence of the thiophene and oxadiazole rings enhances the lipophilicity and bioavailability of the compound, potentially improving its interaction with biological targets.

Key Findings:

  • Pyrazole Derivatives: The introduction of different substituents on the pyrazole ring has been shown to modulate anti-inflammatory activity significantly.
  • Oxadiazole Ring: This moiety is linked to various pharmacological effects, including antimicrobial and anticancer activities.

Study 1: In Vivo Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to S069-3151 exhibited significant reductions in inflammation in animal models. The study utilized carrageenan-induced paw edema models to evaluate efficacy, reporting up to 64%64\% inhibition compared to standard treatments .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of oxadiazole-containing compounds showed promising results in inhibiting cell proliferation in breast cancer cell lines. The study indicated that compounds with structural similarities to S069-3151 could effectively reduce tumor size in xenograft models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • 3-(Pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1890399-43-5) :
    This simpler analog lacks the 1-ethylpyrazole-5-carbonyl group on the pyrrolidine. With a molecular formula of C₁₀H₁₁N₃OS (MW 221.28), it is less lipophilic than the target compound. The absence of the acylated pyrazole likely reduces steric hindrance and alters binding affinity in biological systems .

  • Thiazolidinone Derivatives (): Compounds like (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one replace the oxadiazole with a thiazolidinone core.

Substituent Variations

  • Pyrimidine Derivatives (): The compound 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile substitutes the oxadiazole with a pyrimidine ring. Pyrimidines offer additional hydrogen-bonding sites, which could improve target selectivity but increase molecular weight and polarity .
  • Fluorinated and Sulfonamide Derivatives () :
    Patent compounds like 1-[(3R,4S)-4-Ethyl-1-(3,3,3-trifluoro-propane-1-sulfonyl)-pyrrolidin-3-yl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl incorporate fluorinated sulfonamide groups. These substituents enhance solubility and bioavailability compared to the target compound’s ethylpyrazole and thiophene groups .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 3-(Pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole Thiazolidinone Derivative
Molecular Weight ~390–400 (estimated) 221.28 ~450–470
Lipophilicity (LogP) Higher (due to ethylpyrazole) Lower Moderate (thioxo group)
Hydrogen-Bond Acceptors 7–8 5 6–7
Solubility Likely low (lipophilic groups) Moderate Low (bulky substituents)

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